molecular formula C17H15ClF3N5O2 B2419930 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1428356-32-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2419930
CAS RN: 1428356-32-4
M. Wt: 413.79
InChI Key: WATODDZQSHBFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N5O2 and its molecular weight is 413.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Compounds related to the triazolopyrimidines, including variations such as the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been explored for their activity as mediator release inhibitors, potentially offering therapeutic benefits in the treatment of asthma. These compounds demonstrate promising pharmacological and toxicological profiles, indicating their utility in further medicinal chemistry efforts aimed at developing new antiasthma agents (Medwid et al., 1990).

Imaging the Translocator Protein with PET

Derivatives of the phenylpyrazolo[1,5-a]pyrimidineacetamides, including specific compounds designed for PET imaging, showcase the application of triazolopyrimidines in developing selective radioligands. These compounds, such as DPA-714, highlight the compound's relevance in neuroimaging, particularly for imaging the translocator protein (18 kDa), which is significant in studying various neurological conditions (Dollé et al., 2008).

Modulators of the A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, exemplified by SCH 442416, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. This application underscores the compound's significance in the development of pharmacological probes for studying the A2A adenosine receptor, a target of interest for various neurological and cardiovascular diseases (Kumar et al., 2011).

Anticancer Agents

Triazolopyrimidines have been explored for their anticancer properties, with certain derivatives demonstrating a unique mechanism of tubulin inhibition. These compounds offer insights into novel approaches for cancer therapy, particularly through mechanisms distinct from those of existing tubulin-targeting agents. Their ability to overcome resistance associated with multidrug resistance transporter proteins further emphasizes their potential in anticancer drug development (Zhang et al., 2007).

Amplifiers of Phleomycin

Compounds incorporating the triazolopyrimidine moiety have been studied for their role as amplifiers of phleomycin, showcasing their potential in enhancing the efficacy of existing antimicrobial agents. This application indicates the compound's versatility in contributing to the development of more effective treatments against microbial infections (Brown et al., 1978).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O2/c1-8-9(2)22-10(3)26-15(8)24-25(16(26)28)7-14(27)23-13-6-11(17(19,20)21)4-5-12(13)18/h4-6H,7H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATODDZQSHBFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.